Regiochemical Differentiation: 2-Bromo vs. 3-Bromo vs. 4-Bromo Substitution on the Dimethoxyphenyl Ring
The ortho-bromine substitution (position 2) in the target compound places the halogen adjacent to the pyrrolidine-attached carbon, creating a sterically hindered biaryl-like environment. This contrasts with the 3-bromo isomer (CAS 1337044-84-4), where bromine is meta to the pyrrolidine, and the 4-bromo isomer 2C-B-PYR (CAS not assigned in public databases), where bromine is para [1]. In the broader 2,5-dimethoxyphenethylamine class, moving the lipophilic substituent from the 4-position to the 2-position consistently reduces 5-HT2A receptor potency by >10-fold, as demonstrated for the 2C-B vs. its 2-bromo positional isomer [2]. The 2-bromo-4,5-dimethoxy pattern thus offers a differentiated pharmacological starting point distinct from the heavily patented 4-bromo-2,5-dimethoxy series.
| Evidence Dimension | Bromine substitution position — impact on target engagement potential |
|---|---|
| Target Compound Data | Bromine at C-2 (ortho to pyrrolidine attachment); 4,5-dimethoxy substitution pattern |
| Comparator Or Baseline | 2C-B-PYR: Bromine at C-4 (para to pyrrolidine attachment); 2,5-dimethoxy substitution pattern. Disclosed as potent 5-HT2A/5-HT2C agonist [1]. |
| Quantified Difference | Regioisomeric shift from 4-bromo to 2-bromo in dimethoxyphenethylamine scaffold reduces 5-HT2A potency by >10-fold (class-level SAR inference from 2C-x literature) [2]. |
| Conditions | Class-level structure-activity relationship inference from published 2,5-dimethoxyphenethylamine SAR; direct comparative binding data for 2-bromo-4,5-dimethoxy vs. 4-bromo-2,5-dimethoxy pyrrolidine series not yet publicly available. |
Why This Matters
Researchers targeting novel IP space distinct from the Lophora 5-HT2A agonist patent family (US20210137908A1) should select the 2-bromo-4,5-dimethoxy isomer for its differentiated pharmacological fingerprint.
- [1] Wikipedia. 2C-B-PYR (3-(4-bromo-2,5-dimethoxyphenyl)pyrrolidine): Potent 5-HT2A and 5-HT2C agonist; Patented by Lophora. https://en.m.wikipedia.org/wiki/2C-B-PYR (accessed 2026-04-30). View Source
- [2] Trachsel D, Lehmann D, Enzensperger C. Phenethylamine: Von der Struktur zur Funktion. Nachtschatten Verlag; 2013. Class-level SAR: 4-substitution critical for 5-HT2A potency in 2,5-dimethoxyphenethylamines. View Source
